

Application Notes and Protocols for Measuring BI-113823 Efficacy In Vivo

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Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

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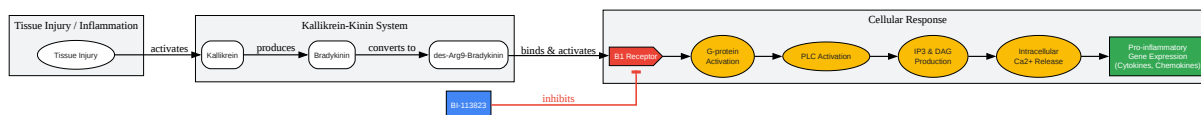
For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-113823 is a potent and selective, orally active, nonpeptide antagonist of the bradykinin B1 receptor.[1][2] The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues.[3] However, its expression is significantly upregulated in response to tissue injury and inflammatory stimuli, playing a crucial role in various pathological processes such as inflammation, pain, and edema.[3] These application notes provide a comprehensive overview of in vivo models and protocols to assess the efficacy of **BI-113823** in preclinical settings, focusing on its anti-inflammatory and analgesic properties.

Mechanism of Action

The kallikrein-kinin system is activated by tissue injury, leading to the production of bradykinin. Bradykinin is subsequently converted to des-Arg9-bradykinin, the endogenous ligand for the B1 receptor. Activation of the B1 receptor on various cell types, including endothelial and immune cells, triggers a signaling cascade that results in increased vascular permeability, inflammatory cell infiltration, and the production of pro-inflammatory mediators such as cytokines and chemokines. **BI-113823** competitively binds to the B1 receptor, blocking the binding of its endogenous ligand and thereby inhibiting the downstream inflammatory signaling pathways.



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Figure 1. Mechanism of action of **BI-113823**.

Data Presentation

Table 1: Efficacy of **BI-113823** in a Mouse Model of LPS-Induced Acute Lung Injury

Parameter	Vehicle Control	BI-113823	% Reduction
Bronchoalveolar Lavage Fluid (BALF) Cell Counts			
Total Cells (x10 ⁵ /mL)	12.5 ± 1.8	5.8 ± 0.9	53.6%
Neutrophils (x10 ⁵ /mL)	9.8 ± 1.5	3.2 ± 0.6	67.3%
Macrophages (x10 ⁵ /mL)	2.1 ± 0.4	1.1 ± 0.2	47.6%
Lung Injury Markers			
Lung Myeloperoxidase (MPO) Activity (U/g tissue)	0.45 ± 0.07	0.21 ± 0.04	53.3%
BALF Protein (mg/mL)	1.2 ± 0.2	0.5 ± 0.1	58.3%
Pro-inflammatory Cytokines in Lung Homogenate (pg/mg protein)			
TNF-α	152 ± 21	75 ± 12	50.7%
IL-1β	118 ± 15	59 ± 9	50.0%
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature. [1]			

Table 2: Efficacy of BI-113823 in a Rat Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis

Parameter	Vehicle Control	BI-113823 (30 mg/kg, p.o.)
Survival Rate		
7-Day Survival	25%	62.5%
Plasma Inflammatory Markers (pg/mL)		
TNF- α	285 \pm 42	135 \pm 25
IL-6	1250 \pm 180	620 \pm 95
Organ Injury Markers		
Plasma Aspartate Aminotransferase (AST) (U/L)	350 \pm 45	180 \pm 30
Plasma Alanine Aminotransferase (ALT) (U/L)	180 \pm 25	95 \pm 15
Plasma Urea (mg/dL)	120 \pm 15	65 \pm 10
*Data are presented as mean \pm SEM or percentage. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature. [1] [4]		

Table 3: Efficacy of BI-113823 in a Rat Model of CFA-Induced Inflammatory Pain

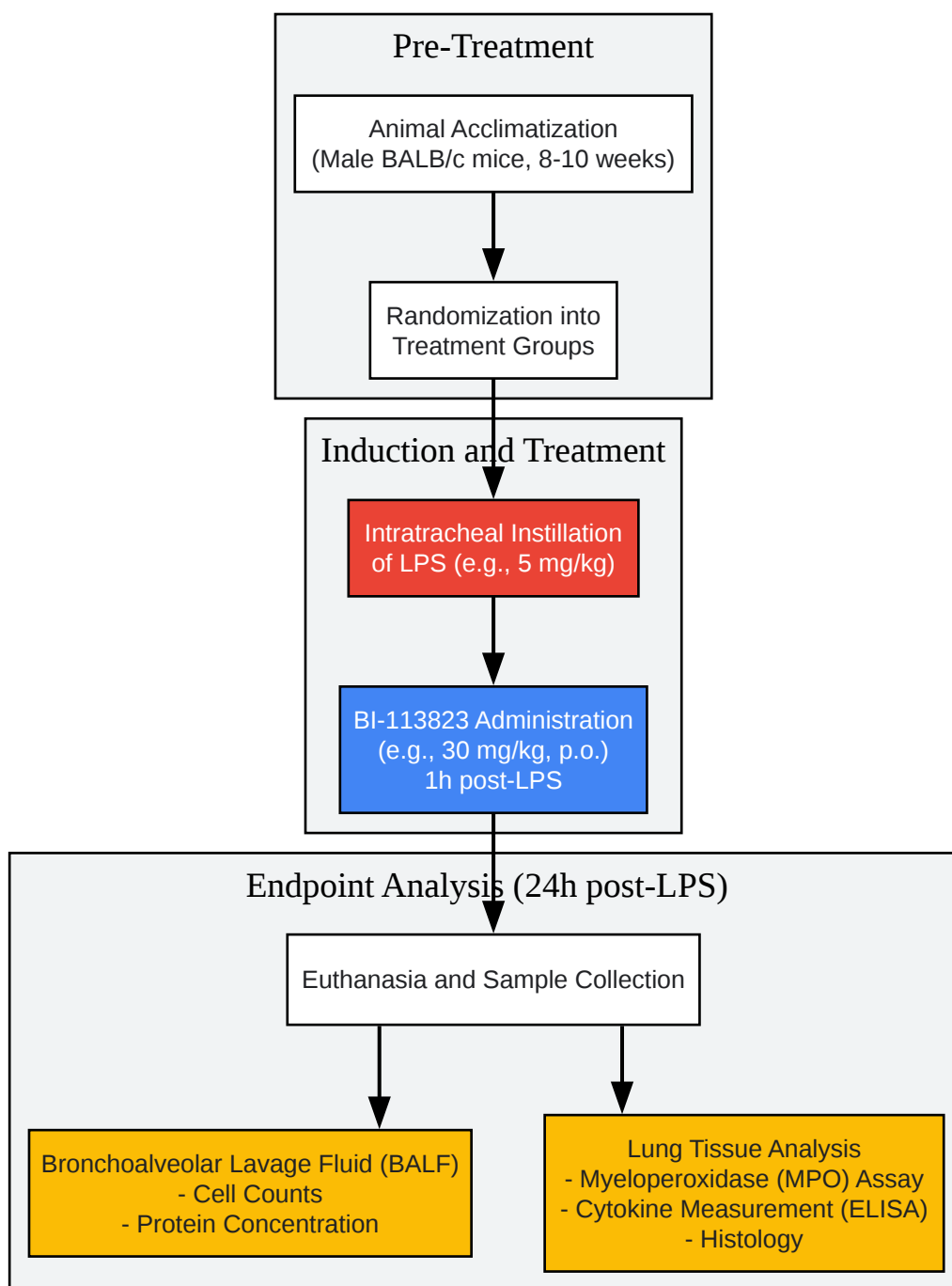
Time Post-CFA	Vehicle Control (Paw Withdrawal Threshold, g)	BI-113823 (30 mg/kg, p.o.) (Paw Withdrawal Threshold, g)
Baseline	14.5 ± 1.2	14.8 ± 1.5
24 hours	4.2 ± 0.5	9.8 ± 0.8
48 hours	3.8 ± 0.4	8.5 ± 0.7
72 hours	4.5 ± 0.6	7.9 ± 0.9

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[\[2\]](#)
[\[5\]](#)

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the efficacy of **BI-113823** in reducing acute pulmonary inflammation.



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Figure 2. LPS-induced acute lung injury workflow.

Materials:

- Male BALB/c mice (8-10 weeks old)

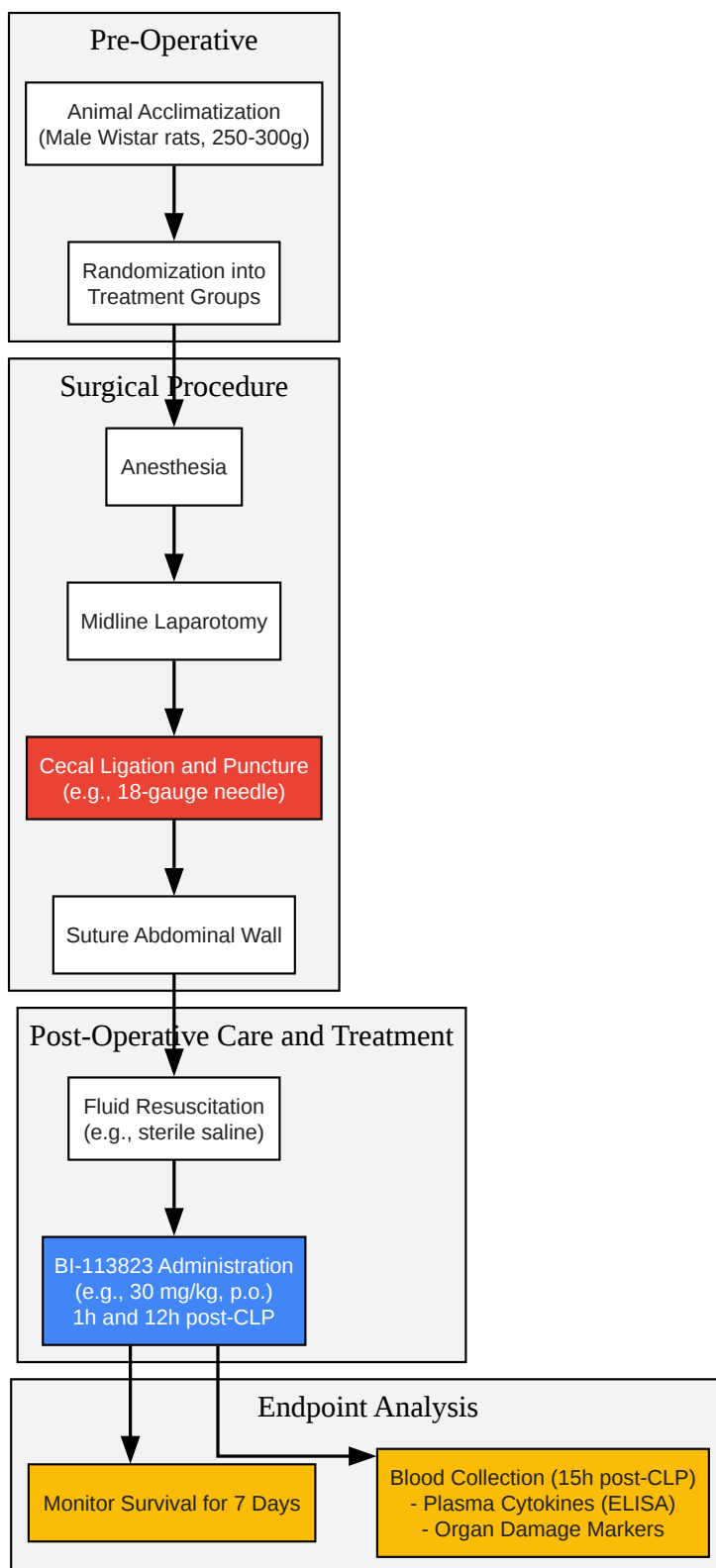
- Lipopolysaccharide (LPS) from Escherichia coli
- **BI-113823**
- Vehicle (e.g., 0.5% Natrosol)
- Anesthetics (e.g., isoflurane)
- Sterile phosphate-buffered saline (PBS)

Procedure:

- Acclimatize mice for at least one week before the experiment.
- Randomly assign mice to treatment groups (e.g., Vehicle, **BI-113823**).
- Anesthetize mice using isoflurane.
- Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile PBS.
- One hour after LPS instillation, administer **BI-113823** (e.g., 30 mg/kg) or vehicle orally.
- At 24 hours post-LPS instillation, euthanize the mice.
- Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs.
- Collect lung tissue for further analysis.
- Analyze BAL fluid for total and differential cell counts and protein concentration.
- Homogenize lung tissue to measure myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (e.g., TNF- α , IL-1 β) by ELISA.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats

This model mimics human polymicrobial sepsis and is used to assess the effect of **BI-113823** on systemic inflammation, organ damage, and survival.



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Figure 3. CLP-induced sepsis workflow.

Materials:

- Male Wistar rats (250-300g)
- Anesthetics (e.g., ketamine/xylazine)
- Surgical instruments
- Suture material
- 18-gauge needle
- **BI-113823**
- Vehicle (e.g., 0.5% Natrosol)
- Sterile saline

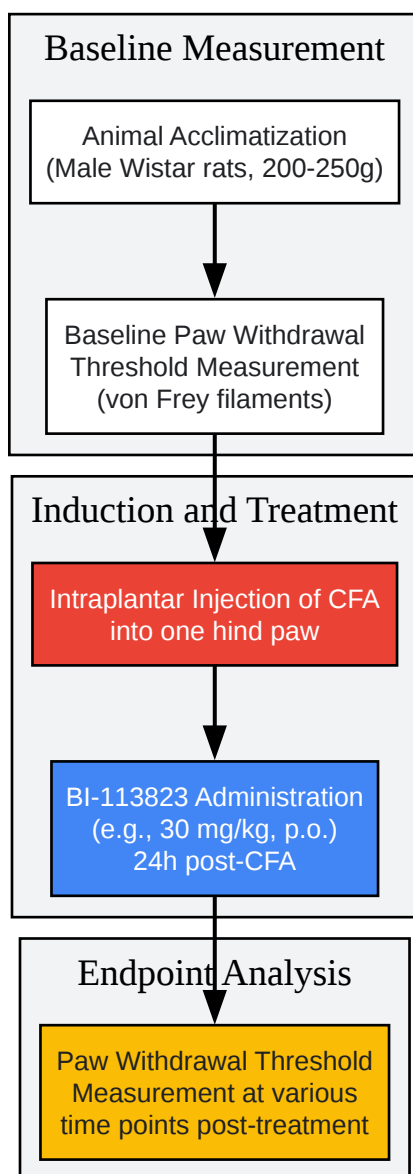
Procedure:

- Acclimatize rats for at least one week before surgery.
- Randomly assign rats to treatment groups.
- Anesthetize the rats.
- Perform a midline laparotomy to expose the cecum.
- Ligate the cecum just distal to the ileocecal valve.
- Puncture the cecum twice with an 18-gauge needle.
- Return the cecum to the abdominal cavity and suture the incision.
- Provide fluid resuscitation with sterile saline subcutaneously.
- Administer **BI-113823** (e.g., 30 mg/kg) or vehicle orally at 1 and 12 hours post-CLP.
- Monitor survival for 7 days.

- In a separate cohort of animals, collect blood at 15 hours post-CLP to measure plasma levels of inflammatory cytokines (e.g., TNF- α , IL-6) and organ damage markers (e.g., AST, ALT, urea).

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is used to evaluate the analgesic efficacy of **BI-113823** in a model of chronic inflammatory pain.



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Figure 4. CFA-induced inflammatory pain workflow.

Materials:

- Male Wistar rats (200-250g)
- Complete Freund's Adjuvant (CFA)
- Von Frey filaments
- **BI-113823**
- Vehicle (e.g., 0.5% Natrosol)

Procedure:

- Acclimatize rats to the testing environment for several days before the experiment.
- Determine the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.
- Induce inflammation by injecting CFA into the plantar surface of one hind paw.
- At 24 hours post-CFA injection, administer **BI-113823** (e.g., 30 mg/kg) or vehicle orally.
- Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to assess the analgesic effect. An increase in PWT indicates a reduction in mechanical hyperalgesia.

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